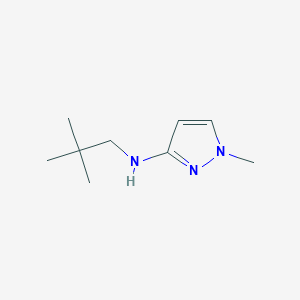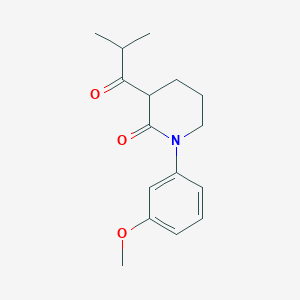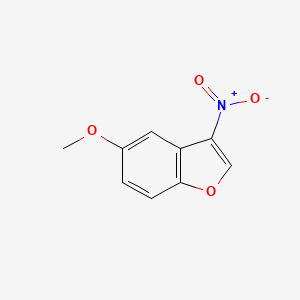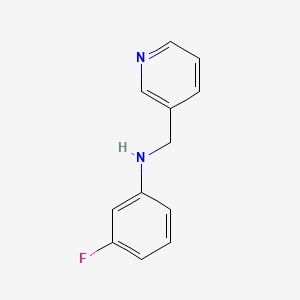![molecular formula C10H11F2N B13249451 N-[(2,5-difluorophenyl)methyl]cyclopropanamine](/img/structure/B13249451.png)
N-[(2,5-difluorophenyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-difluorophenyl)methyl]cyclopropanamine: is an organic compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further bonded to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2,5-difluorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[(2,5-difluorophenyl)methyl]cyclopropanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: It can participate in substitution reactions where the fluorine atoms or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-[(2,5-difluorophenyl)methyl]cyclopropanone.
Reduction: Formation of N-[(2,5-difluorophenyl)methyl]cyclopropylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the cyclopropanamine moiety can influence its overall reactivity and stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]cyclopropanamine
- N-[(2,6-difluorophenyl)methyl]cyclopropanamine
- N-[(3,5-difluorophenyl)methyl]cyclopropanamine
Uniqueness
N-[(2,5-difluorophenyl)methyl]cyclopropanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable subject for further research .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H11F2N/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 |
InChI Key |
ZYKQWILYFGTECA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13249389.png)

![3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione](/img/structure/B13249396.png)
amine](/img/structure/B13249397.png)





amine](/img/structure/B13249440.png)
![2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13249444.png)

![1-{[1-(4-Iodophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249461.png)
